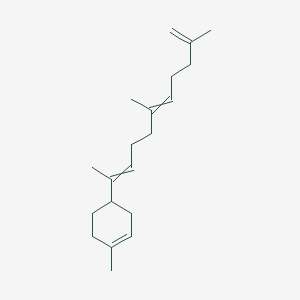
1-Methyl-4-(1,5,9-trimethyl-1,5,9-decatrien-1-yl)cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- is an organic compound with the molecular formula C20H32 and a molecular weight of 272.468 g/mol . This compound is characterized by a cyclohexene ring substituted with a methyl group and a long aliphatic chain containing three double bonds. It is commonly used in organic synthesis and has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexene with a suitable aliphatic chain precursor under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds in the aliphatic chain to single bonds, resulting in saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents such as bromine (Br2) or chlorine (Cl2) are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction can produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as a ligand for certain receptors, modulating their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene, 1-methyl-4-(5-methyl-1-methylene-4-hexen-1-yl): This compound has a similar structure but with different substituents on the cyclohexene ring.
Cyclohexene, 4-methyl-: Another similar compound with a methyl group on the cyclohexene ring.
Uniqueness
Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- is unique due to its long aliphatic chain with multiple double bonds, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
56248-11-4 |
|---|---|
Molekularformel |
C20H32 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
4-(6,10-dimethylundeca-2,6,10-trien-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C20H32/c1-16(2)8-6-9-17(3)10-7-11-19(5)20-14-12-18(4)13-15-20/h9,11-12,20H,1,6-8,10,13-15H2,2-5H3 |
InChI-Schlüssel |
NBDOWXJKEJZWKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C(=CCCC(=CCCC(=C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


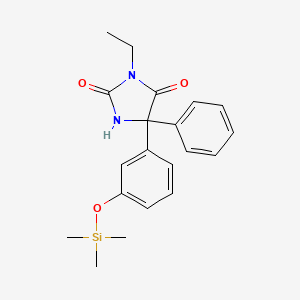
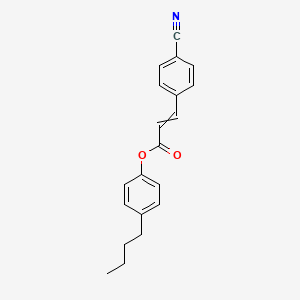
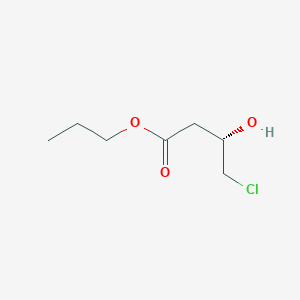

![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
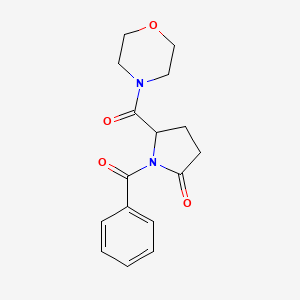


![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
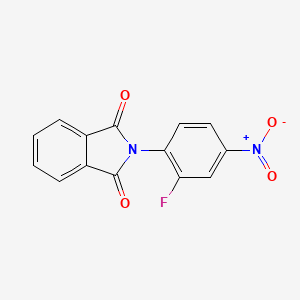

amino}methyl)furan-3-carboxylate](/img/structure/B13939734.png)

